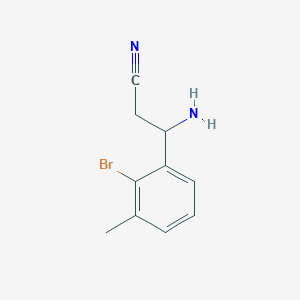

3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile

Description

3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is a β-amino nitrile derivative characterized by a propanenitrile backbone substituted with a 2-bromo-3-methylphenyl group at the β-position and an amino group at the α-position.

Properties

Molecular Formula |

C10H11BrN2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

3-amino-3-(2-bromo-3-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11BrN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3 |

InChI Key |

DVJONMPCJZXSKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC#N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile typically involves the reaction of 2-bromo-3-methylbenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the following steps:

Formation of an imine: 2-bromo-3-methylbenzaldehyde reacts with ammonia or a primary amine to form an imine intermediate.

Addition of a nitrile source: The imine intermediate is then treated with a nitrile source, such as hydrogen cyanide or a cyanide salt, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromo group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10BrN

- Molecular Weight : Approximately 224.10 g/mol

- Structural Features :

- Contains a propanenitrile backbone.

- An amino group (-NH2) enhances reactivity.

- A bromine atom attached to a phenyl ring contributes to its unique chemical behavior.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly as a biochemical probe in drug discovery. The following aspects highlight its significance:

- Biological Activity : Research indicates that 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. These interactions may influence various biological pathways, making it a candidate for further pharmacological studies.

- Enzymatic Inhibition : The compound has been investigated for its role as an inhibitor in enzymatic studies. Its structural features allow it to modulate enzyme activity, which is crucial for understanding its mechanism of action and potential therapeutic effects.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups facilitate various chemical reactions:

- Synthesis Pathways : Multiple synthetic routes can be employed to produce this compound, highlighting its utility in developing new pharmaceuticals or agrochemicals.

Case Study 1: Interaction with Biological Targets

A study investigating the interactions of this compound with specific proteins revealed that the amino and nitrile groups form significant interactions with target enzymes. The presence of the bromine atom may enhance binding affinity through halogen bonding, which is essential for drug design.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

The following table compares 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile with structurally related β-amino nitriles:

Key Observations :

- Electronic Effects : The electron-withdrawing bromine in the target compound may reduce nucleophilicity at the nitrile group compared to the p-tolyl derivative (3a), which has an electron-donating methyl group .

- Synthetic Utility : Compounds like 3a and 9h are used in aza-Michael additions or enzymatic hydration, suggesting the target compound could serve similar roles if steric constraints are mitigated .

Regulatory and Toxicity Considerations

Structural differences (e.g., absence of triazine rings) may reduce environmental risks, but further toxicological studies are required.

Biological Activity

3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a propanenitrile backbone with an amino group and a bromine atom attached to a phenyl ring that also contains a methyl substituent. The molecular formula is . The presence of the bromine atom and amino group enhances its chemical reactivity and biological interactions, making it a subject of interest for therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Anticancer Activity : Investigations into its anticancer potential have shown promising results, with the compound acting as an inhibitor in various cancer cell lines. Its structural features allow it to interact effectively with biological macromolecules, influencing pathways related to cell proliferation and apoptosis .

The compound's mechanism of action is believed to involve:

- Hydrogen Bonding : The amino and nitrile groups can form significant interactions with proteins and enzymes.

- Electrostatic Interactions : These interactions may enhance binding affinity to specific biological targets.

- Halogen Bonding : The bromine atom may facilitate additional bonding interactions, further influencing the compound's efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nitrilation of Amines : This method involves the reaction of a suitable amine with a nitrating agent.

- Bromination Reactions : Bromination can be performed on substituted phenyl compounds to introduce the bromine atom at the desired position.

- Multi-step Synthesis : Utilizing different chemical reactions to build the compound stepwise from simpler precursors.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | C10H11BrN2 | Different bromine position affecting reactivity |

| 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile | C10H11ClN2 | Chlorine substitution instead of bromine |

| 4-Amino-4-(2-bromo-4-methylphenyl)butanenitrile | C12H14BrN2 | Longer carbon chain with similar functional groups |

The unique arrangement of substituents on the phenyl ring in this compound significantly influences its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

-

Enantiomeric Biocatalytic Hydrolysis :

A study explored the biocatalytic hydrolysis of β-aminonitriles using Rhodococcus rhodocrous, demonstrating that specific conditions could yield high enantiomeric excesses for compounds similar to this compound. The study highlighted the potential for developing chiral drugs based on these nitriles . -

Anticancer Activity Assessment :

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compounds demonstrated an ability to induce apoptosis through modulation of caspase pathways, suggesting their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.